PDE2 Inhibitory Activity of 3-Hydroxy-8-Methyl Derivative vs. Non-Methylated Analogs
The 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one derivative demonstrates superior PDE2 inhibitory activity compared to non-methylated lead compounds. The study identified compound 2e, a derivative of this scaffold, as having the best inhibitory activity in the series [1].
| Evidence Dimension | In vitro PDE2 inhibition (IC50) |
|---|---|
| Target Compound Data | 33.95 μM (for compound 2e, an 8-methyl-containing derivative) |
| Comparator Or Baseline | 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one (lead compound), which exhibited significantly weaker activity |
| Quantified Difference | The 8-methyl-substituted derivative 2e is at least 3-fold more potent than the unsubstituted lead compounds, which showed >100 μM inhibition |
| Conditions | In vitro enzymatic PDE2 assay |
Why This Matters
This quantification demonstrates that the 8-methyl substitution is not merely decorative but is essential for achieving measurable PDE2 inhibition, guiding procurement for SAR studies in CNS drug discovery.
- [1] Tang L, Jiang J, Song G, Wang Y, Zhuang Z, Tan Y, Xia Y, Huang X, Feng X. Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors. Sci Rep. 2021 Dec 10;11(1):23792. Table 2. View Source
